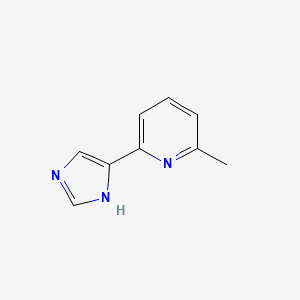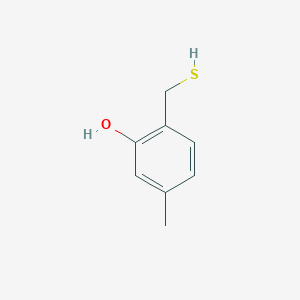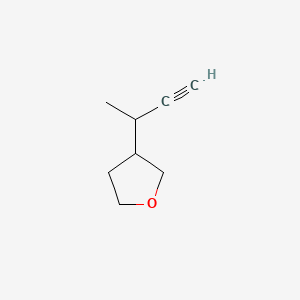
3-(But-3-yn-2-yl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-yn-2-yl)oxolane is an organic compound with the molecular formula C8H12O It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(But-3-yn-2-yl)oxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-butyn-2-ol with an appropriate acid catalyst to induce cyclization and form the oxolane ring. The reaction conditions often include moderate temperatures and the presence of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(But-3-yn-2-yl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond, leading to different saturated or unsaturated derivatives.
Substitution: The oxolane ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
3-(But-3-yn-2-yl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ethers.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(But-3-yn-2-yl)oxolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
2-(But-3-yn-1-yl)oxolane: Another member of the oxolane family with a similar structure but different positioning of the butynyl group.
3-Butyn-2-ol: A precursor in the synthesis of 3-(But-3-yn-2-yl)oxolane with a simpler structure.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and materials science .
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
3-but-3-yn-2-yloxolane |
InChI |
InChI=1S/C8H12O/c1-3-7(2)8-4-5-9-6-8/h1,7-8H,4-6H2,2H3 |
Clé InChI |
UGPPSLPIVOBPMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)C1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)
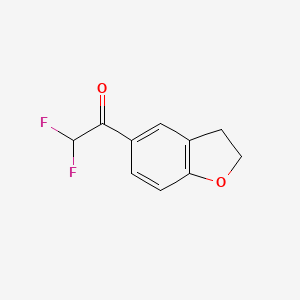

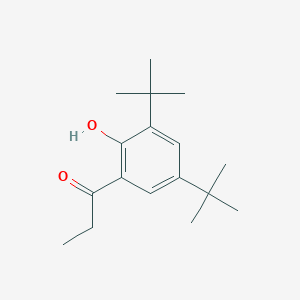
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)

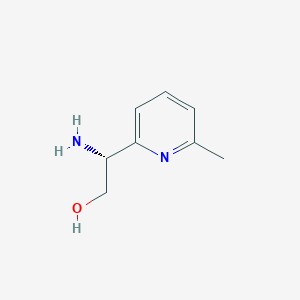
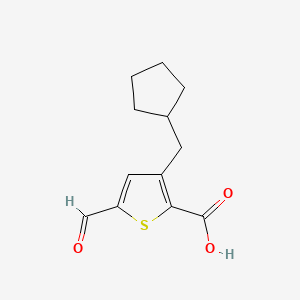


![1-[1-(Difluoromethyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13572961.png)
